molecular formula C12H9F3N2O2 B1394266 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1221724-75-9

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1394266
CAS No.: 1221724-75-9
M. Wt: 270.21 g/mol
InChI Key: UFIALCJVWDFKJC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine-2-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid: Lacks the pyridin-2-ylmethyl group, which may influence its binding interactions and overall properties.

Uniqueness

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the pyridin-2-ylmethyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h1-4,6-7H,5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIALCJVWDFKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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